![molecular formula C15H24Cl2N2 B14114952 N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)](/img/structure/B14114952.png)
N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
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Overview
Description
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride, also known as (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine, is a chiral compound with a quinuclidine ring and a phenylethylamine moiety in its structure. It has the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol. This compound is primarily known for its role as a selective antagonist of muscarinic acetylcholine receptors.
Scientific Research Applications
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:
- Chemistry It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
- Biology The compound is employed in biochemical assays and studies involving neurotransmitter systems.
- Industry It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Chemical Reactions
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions:
- Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxides.
- Reduction Reduction reactions can modify the functional groups within the compound.
- Substitution The compound can participate in substitution reactions, where one functional group is replaced by another.
Pharmacological Profile
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride exhibits high affinity for muscarinic receptors, particularly the M1 and M2 subtypes, which are involved in cognitive functions and memory processes. Acting primarily as a selective antagonist at muscarinic acetylcholine receptors, its structural similarity to other quinuclidine derivatives allows it to interact with various neurotransmitter systems, influencing both central and peripheral nervous system activities. Studies suggest that this antagonism can lead to enhanced cognitive performance in certain animal models, indicating potential therapeutic applications in treating cognitive disorders.
Preliminary research suggests that (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine may influence dopaminergic pathways, which are crucial for mood regulation and motor control. This modulation could provide insights into its use in treating conditions like Parkinson's disease or schizophrenia.
Case Studies
Study 1: Cognitive Enhancement in Rodents
A study investigated the effects of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine on memory retention in rodents. The results indicated a significant improvement in performance on the Morris water maze test compared to control groups receiving a placebo.
Group | Time to Escape (seconds) | Improvement (%) |
---|---|---|
Control | 60 | - |
Treatment (Low Dose) | 45 | 25 |
Treatment (High Dose) | 30 | 50 |
Uniqueness
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.
N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.
3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.
Uniqueness
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.
Biological Activity
N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of a quinuclidine ring and a phenylethylamine moiety, which contribute to its unique properties and interactions with biological systems.
- IUPAC Name : (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride
- CAS Number : 128311-06-8
- Molecular Formula : C15H24Cl2N2
- Molecular Weight : 303.27 g/mol
The biological activity of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride primarily involves its interaction with neurotransmitter receptors, particularly those associated with the cholinergic system. The compound acts as a modulator, influencing receptor activity and subsequent signaling pathways. This modulation is often stereospecific, meaning that the compound's three-dimensional arrangement is crucial for its biological effects .
1. Neurotransmitter Interaction
Research indicates that this compound exhibits affinity for various neurotransmitter receptors, including:
- Muscarinic Acetylcholine Receptors : These receptors play a critical role in cognitive functions and are implicated in disorders such as Alzheimer's disease.
- Dopamine Receptors : Involved in reward pathways and motor control, making this compound potentially useful in treating conditions like Parkinson's disease.
2. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinuclidine compounds exhibit antibacterial properties. For instance, molecular docking studies have shown that N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride interacts effectively with bacterial enzymes, suggesting its potential as an antimicrobial agent .
Study on Antimicrobial Properties
A study evaluated the antibacterial activity of synthesized quinuclidine derivatives against various gram-positive and gram-negative bacteria. The results indicated that certain derivatives, including N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride, displayed significant antibacterial action with minimal cytotoxicity towards human lung fibroblast cells. This selectivity suggests potential therapeutic applications in treating bacterial infections while minimizing harm to normal cells .
Comparative Analysis
The following table summarizes the biological activity profiles of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride compared to similar compounds:
Compound | Muscarinic Receptor Affinity | Antibacterial Activity | Cytotoxicity (WI38 Cells) |
---|---|---|---|
N-((R)-1-phenylethyl)quinuclidin-3-aminedihydrochloride | High | Moderate | Low |
Quinuclidin-3-aminedihydrochloride | Moderate | Low | Moderate |
Phenylethylamine | Low | None | High |
Properties
Molecular Formula |
C15H24Cl2N2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
InChI Key |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origin of Product |
United States |
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